molecular formula C26H24FN3OS B14952460 [4-(4-Fluorophenyl)piperazin-1-yl][6-methyl-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone

[4-(4-Fluorophenyl)piperazin-1-yl][6-methyl-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone

Cat. No.: B14952460
M. Wt: 445.6 g/mol
InChI Key: LCXWMJGADDXAPG-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline is a complex organic compound that features a quinoline core substituted with a fluorophenyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core and subsequent functionalization. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluoroaniline with diethyl oxalate can yield an intermediate that, upon further reaction with piperazine and thiophene derivatives, forms the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce the corresponding amine .

Scientific Research Applications

4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline involves its interaction with specific molecular targets. The fluorophenyl piperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. Additionally, the quinoline core can intercalate with DNA, affecting gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline is unique due to its combination of a quinoline core with a fluorophenyl piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H24FN3OS

Molecular Weight

445.6 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[6-methyl-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone

InChI

InChI=1S/C26H24FN3OS/c1-17-3-9-23-21(15-17)22(16-24(28-23)25-10-4-18(2)32-25)26(31)30-13-11-29(12-14-30)20-7-5-19(27)6-8-20/h3-10,15-16H,11-14H2,1-2H3

InChI Key

LCXWMJGADDXAPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC=C(S5)C

Origin of Product

United States

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